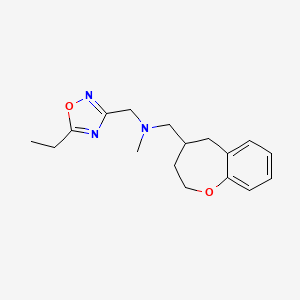

![molecular formula C15H17N3O3 B5636706 (4S)-4-isopropyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B5636706.png)

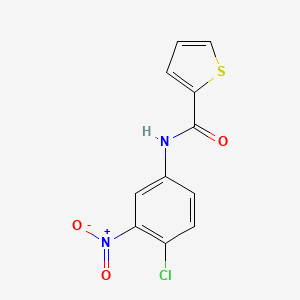

(4S)-4-isopropyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related oxazolidinone derivatives involves chiral auxiliary-bearing isocyanides as synthons. For instance, optically active oxazoles have been synthesized with high fluorescence quantum yields, indicating the potential complexity and utility of oxazolidinone synthesis processes (Tang & Verkade, 1996). Additionally, conjugate additions involving lithiated oxazolidinones to cinnamoyl derivatives have been explored, yielding enantiomerically pure 1,4-diols, showcasing the stereoselectivity and versatility of oxazolidinone chemistry (Gaul & Seebach, 2002).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives has been elucidated using X-ray crystallography, revealing the precise arrangement of atoms and the spatial configuration of these molecules. This structural understanding is crucial for predicting and rationalizing the chemical behavior and reactivity of such compounds.

Chemical Reactions and Properties

Oxazolidinones participate in a variety of chemical reactions, including conjugate additions, ring transformations, and stereoselective reductions. For example, ring transformation of oxadiazole derivatives into triazolidine-dione derivatives has been observed under specific conditions, indicating the reactive nature of these compounds and their potential for chemical manipulation (Milcent et al., 1989).

Physical Properties Analysis

The physical properties of oxazolidinone derivatives, such as melting points, solubility, and crystallization tendencies, are influenced by their molecular structure. For instance, modifications to the oxazolidinone framework can result in compounds with higher melting points and pronounced crystallization tendencies, which are advantageous for purification processes (Hintermann & Seebach, 1998).

Chemical Properties Analysis

The chemical properties of oxazolidinone derivatives, such as reactivity, stereoselectivity, and potential for functionalization, are key aspects of their utility in organic synthesis. The stereoselective reduction of oxazolidinones, for example, allows for the synthesis of chiral alcohols and amines, demonstrating the applicability of these compounds in the production of enantiomerically pure substances (Takahashi et al., 1985).

Propriétés

IUPAC Name |

(4S)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4-propan-2-yl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-10(2)12-9-20-15(19)18(12)8-13-16-17-14(21-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMSTWCXFDJORL-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1CC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=O)N1CC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-4-Isopropyl-3-[(5-phenyl-1,3,4-oxadiazol-2-YL)methyl]-1,3-oxazolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazol-2-amine](/img/structure/B5636630.png)

![(1R*,3S*)-7-(2-chloro-5-methylbenzoyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5636651.png)

![5-propyl-1'-[3-(1H-pyrazol-1-yl)benzyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5636663.png)

![4-{2-[(1,1-dioxido-1-benzothien-3-yl)thio]ethyl}morpholine](/img/structure/B5636675.png)

![2-methyl-5-[4-(3-piperidin-3-ylbenzoyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B5636692.png)

![(4S)-1-{3-[(dimethylamino)methyl]benzoyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5636694.png)

![3-[(4aR*,7aS*)-4-(cyclopentylacetyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5636698.png)

![1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5636715.png)

![(1S*,5R*)-3-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5636723.png)